3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-3-azoniabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation and subsequent chemical modifications to produce the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Raney nickel is commonly used as a catalyst.
Reductive Amination: Sodium triacetoxyhydridoborate is used as a reducing agent.
Condensation Reactions: Hydroxylamine and hydrazine hydrate are used to form oximes, hydrazones, and azines.
Major Products Formed
Oximes: Formed through oxidation reactions.
Amines: Formed through reductive amination.
Amides, Schiff Bases, and Isothiocyanates: Formed through substitution reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Uniqueness
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one stands out due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18NO+ |
---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1 |
InChI-Schlüssel |
IWPBJJZMIYNCCR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.